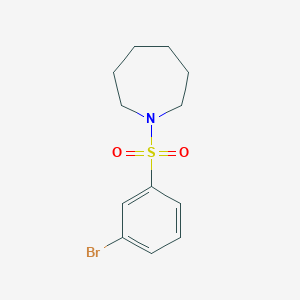

1-(3-Bromophenyl)sulfonylazepane

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

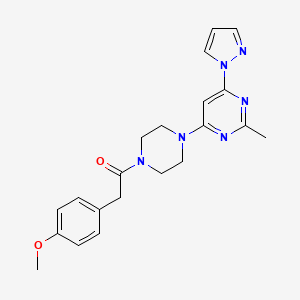

1-(3-Bromophenyl)sulfonylazepane is a chemical compound with a complex structure. It contains a total of 34 bonds, including 18 non-H bonds, 8 multiple bonds, 2 rotatable bonds, 2 double bonds, 6 aromatic bonds, 1 six-membered ring, 1 seven-membered ring, and 1 sulfonamide .

Molecular Structure Analysis

The molecular structure of this compound is complex, with a total of 34 bonds. It includes 18 non-H bonds, 8 multiple bonds, 2 rotatable bonds, 2 double bonds, 6 aromatic bonds, 1 six-membered ring, 1 seven-membered ring, and 1 sulfonamide .Wissenschaftliche Forschungsanwendungen

Synthetic Applications and Catalysis

Versatile Reagents in Organic Synthesis : Compounds like 3-bromo-2-(tert-butylsulfonyl)-1-propene serve as multi-coupling reagents, reacting with various electrophiles to yield unsaturated sulfones, which are valuable intermediates in organic synthesis. These reactions facilitate the construction of complex molecular architectures from simple starting materials, demonstrating the synthetic utility of bromophenyl sulfone derivatives in preparing highly functionalized molecules (Auvray, Knochel, & Normant, 1985).

Enantioselective Syntheses : Research into compounds like benzyl p-bromophenyl sulfoxide highlights the enantioselective routes to dialkyl sulfoxides, crucial for creating molecules with specific stereochemistry. These methodologies are fundamental in synthesizing active pharmaceutical ingredients and other biologically active compounds with controlled stereochemistry, showcasing the role of bromophenyl sulfone derivatives in asymmetric synthesis (Capozzi, Cardellicchio, Naso, & Rosito, 2002).

Material Science and Polymer Chemistry

- Polyelectrolytes Synthesis : Phenylene-based polyelectrolytes, synthesized from reactions with 3-bromopropane sulfonic acid potassium salt, exhibit properties like good proton mobility and chemical stability. These materials are promising for applications in fuel cells and other energy conversion devices, demonstrating the role of bromophenyl sulfone derivatives in the development of advanced polymeric materials (Lim et al., 2015).

Mechanistic Insights and Reaction Pathways

- Reaction Mechanisms and Structural Insights : Studies on the reactivity of bromophenyl sulfone systems provide fundamental insights into radical abstraction versus cyclization reactions. Understanding these mechanisms is crucial for the development of new synthetic methods and for optimizing reaction conditions in organic synthesis (Brown, Dishington, Shishkin, & Simpkins, 1995).

Safety and Hazards

Wirkmechanismus

Target of Action

Similar compounds, such as tetrahydroisoquinolines, have been widely investigated for the treatment of arrhythmias

Mode of Action

It’s known that similar compounds interact with their targets to exert their effects . More research is needed to elucidate the specific interactions between 1-(3-Bromophenyl)sulfonylazepane and its targets.

Biochemical Pathways

Similar compounds have been shown to affect various biochemical pathways

Result of Action

Similar compounds have been shown to have various effects at the molecular and cellular level

Action Environment

Similar compounds have been shown to be influenced by various environmental factors

Eigenschaften

IUPAC Name |

1-(3-bromophenyl)sulfonylazepane |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16BrNO2S/c13-11-6-5-7-12(10-11)17(15,16)14-8-3-1-2-4-9-14/h5-7,10H,1-4,8-9H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDMGKPLXTVIENO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCN(CC1)S(=O)(=O)C2=CC(=CC=C2)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16BrNO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[2-[4-(2-Cyclopropylpyrimidin-4-yl)piperazin-1-yl]pyrimidin-4-yl]morpholine](/img/structure/B2767957.png)

![5-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2767959.png)

![2-((3-(4-methoxyphenyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)-N-(p-tolyl)acetamide](/img/structure/B2767963.png)